![molecular formula C16H16N4O3S B2744974 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 872689-10-6](/img/structure/B2744974.png)
2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Übersicht
Beschreibung
2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a complex organic compound that features a pyridazine ring, a nitrophenyl group, and a pyrrolidine moiety
Vorbereitungsmethoden
The synthesis of 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the nitrophenyl group and the pyrrolidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridazine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents. .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Research has indicated that this compound exhibits several pharmacological properties:
1. Anticancer Activity
Studies have shown that derivatives of pyridazine compounds can inhibit cancer cell proliferation. The presence of the nitrophenyl group enhances the compound's ability to interact with biological targets involved in tumor growth. For example, compounds similar to 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents . The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
3. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds containing the pyridazine scaffold have shown potential as anti-inflammatory agents by modulating inflammatory pathways and reducing cytokine production . This suggests that this compound could be beneficial in treating inflammatory conditions.
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Anticancer Screening
A study published in Bull. Chem. Soc. Ethiop. investigated the anticancer properties of related pyridazine derivatives, finding that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines . This underscores the potential of this compound as an anticancer agent.
Case Study 2: Antimicrobial Assessment
In another study focusing on antimicrobial activity, derivatives were tested against various bacterial strains, showing promising results that suggest their use as novel antibacterial agents . The mechanism involved may include interference with bacterial protein synthesis or cell wall integrity.
Wirkmechanismus
The mechanism of action of 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The nitrophenyl group and the pyridazine ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridazine derivatives and pyrrolidine-containing molecules. What sets 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Other similar compounds might include:
- Pyridazine derivatives with different substituents.
- Pyrrolidine derivatives with various functional groups. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications .
Biologische Aktivität
The compound 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a novel pyridazinyl derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a pyridazine ring substituted with a nitrophenyl group and a sulfanyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrophenyl group enhances electron affinity, facilitating interactions with various biomolecules. The sulfanyl group may contribute to the compound's reactivity and binding affinity, impacting its pharmacological profile.
Key Mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases.
Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial action, particularly against strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Anticancer Activity
The compound has shown promising results in various cancer cell lines. Notably, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.0 |
A549 | 20.0 |
Case Studies
- Antibacterial Efficacy : A study evaluated the efficacy of the compound against multidrug-resistant bacterial strains. Results indicated that the compound significantly inhibited growth compared to standard antibiotics, suggesting its potential as a lead candidate for developing new antimicrobial agents.
- Cytotoxicity in Cancer Research : In a series of assays conducted on various cancer cell lines, the compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells.
Eigenschaften
IUPAC Name |
2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c21-16(19-8-1-2-9-19)11-24-15-7-6-14(17-18-15)12-4-3-5-13(10-12)20(22)23/h3-7,10H,1-2,8-9,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGAFBHRFVJPJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329058 | |
Record name | 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788593 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
872689-10-6 | |
Record name | 2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.